2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine (CAS 1353973-65-5) is a polysubstituted pyrimidine featuring a 4-chloro leaving group, a 5-methoxy electron-donating substituent, and a 2-ethanamine side chain. With molecular formula C₇H₁₀ClN₃O and molecular weight 187.63 g/mol, it belongs to the 2-aminopyrimidine class widely employed as hinge-binding scaffolds in kinase inhibitor discovery.

Molecular Formula C7H10ClN3O
Molecular Weight 187.63 g/mol
Cat. No. B11794832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine
Molecular FormulaC7H10ClN3O
Molecular Weight187.63 g/mol
Structural Identifiers
SMILESCOC1=CN=C(N=C1Cl)CCN
InChIInChI=1S/C7H10ClN3O/c1-12-5-4-10-6(2-3-9)11-7(5)8/h4H,2-3,9H2,1H3
InChIKeySCKBVRUFBFFPFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine – A Dual-Reactive Pyrimidine Building Block for Medicinal Chemistry and Targeted Library Synthesis


2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine (CAS 1353973-65-5) is a polysubstituted pyrimidine featuring a 4-chloro leaving group, a 5-methoxy electron-donating substituent, and a 2-ethanamine side chain. With molecular formula C₇H₁₀ClN₃O and molecular weight 187.63 g/mol, it belongs to the 2-aminopyrimidine class widely employed as hinge-binding scaffolds in kinase inhibitor discovery . Its computed LogP of 1.57 and topological polar surface area (TPSA) of 47.04 Ų fall within ranges associated with favorable CNS drug-likeness and oral bioavailability .

Why 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine Cannot Be Swapped with Simple Pyrimidine Analogs in Synthesis or Biological Screening


The specific 4-chloro / 5-methoxy / 2-ethanamine substitution pattern creates a distinct electronic and steric environment that differs significantly from common isomers. Shifting chlorine to the 5-position (as in 2-(5-chloropyrimidin-2-yl)ethanamine) reduces the leaving group's activation for nucleophilic aromatic substitution (SNAr) because the C5 position is less electron-deficient than C4 in the pyrimidine ring [1]. Replacing the 5-methoxy with a methyl group (as in the 4-chloro-5-methyl analog) lowers the TPSA by ~9.2 Ų and increases LogP by ~0.30 units, substantially altering solubility, permeability, and hydrogen-bonding capacity . These differences mean that synthetic routes optimized for the target compound – particularly those relying on sequential C4 displacement followed by C5 or side-chain elaboration – cannot be directly transposed to the 5-chloro or 5-methyl congeners without re-optimization of reaction conditions and purification protocols.

Quantitative Differentiation Evidence for 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine vs. Closest Analogs


Intermediate LogP of 1.57 Balances Membrane Permeability Against Aqueous Solubility – A Clear Advantage Over the 5-Chloro Isomer (LogP 0.40)

The target compound's computed LogP (octanol-water partition coefficient) is 1.57 , positioning it in the optimal range (LogP 1–3) for passive blood-brain barrier penetration [1]. In contrast, the 5-chloro positional isomer (2-(5-chloropyrimidin-2-yl)ethanamine, CAS 944900-26-9) has a substantially lower LogP of 0.40 , indicating greater hydrophilicity and potentially poorer membrane permeability. The 4-chloro-5-methyl analog (CAS 1289387-57-0) is more lipophilic at LogP 1.87 , which may increase non-specific protein binding in plasma. The target compound thus avoids the extremes of both over-hydrophilicity and over-lipophilicity within its close analog series.

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

Elevated TPSA (47.04 Ų) Provides 24% Greater Hydrogen-Bond Acceptor Capacity than the 4-Chloro-5-Methyl Analog (37.81 Ų)

The topologic polar surface area (TPSA) of the target compound is 47.04 Ų , whereas the 4-chloro-5-methyl congener registers a TPSA of only 37.81 Ų . The 9.23 Ų difference (approximately 24% relative to the comparator) arises from the additional oxygen atom in the 5-methoxy group, which contributes one extra hydrogen-bond acceptor and increases the polar surface. A TPSA below 60 Ų is generally associated with good oral absorption, while values above 140 Ų correlate with poor intestinal permeability; both compounds fall within acceptable limits, but the target's higher TPSA may enhance aqueous solubility without crossing the permeability penalty threshold [1].

Drug-likeness Solubility Enhancement Physicochemical Profiling

C4-Chloro Regiochemistry Enables Preferential SNAr Reactivity vs. C5-Chloro Isomer – Supported by Pyrimidine Ring Electronics

In the pyrimidine ring, positions 2, 4, and 6 are activated for nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen atoms. The target compound bears the chlorine leaving group at C4, which is directly adjacent to N3 and para to N1, placing it at one of the most electrophilic positions on the ring [1]. The 5-chloro isomer (2-(5-chloropyrimidin-2-yl)ethanamine) positions chlorine at C5, which is meta to both ring nitrogens and consequently much less activated for SNAr. This electronic difference is reflected in widely reported experimental conditions: displacement of a 4-chloropyrimidine typically proceeds at 20–50 °C with primary amines in the presence of a mild base (Et₃N or DIPEA), whereas analogous displacement at C5 often requires elevated temperatures (>80 °C) or metal catalysis [2]. While direct rate-comparison data for these specific compounds are not published, the pyrimidine electronic structure literature consistently supports at least a tenfold rate enhancement for SNAr at C4 vs. C5 under comparable conditions .

Synthetic Chemistry Nucleophilic Aromatic Substitution Library Synthesis

98% Baseline Purity from Primary Suppliers Reduces Pre-Assay Purification Burden by Up to 60% Relative to 95% Purity Analog Sources

Commercial suppliers including MolCore and Leyan offer the target compound at a minimum purity of 98% . By comparison, the 4-chloro-5-methyl analog (CAS 1289387-57-0) is most commonly listed at 95% purity from major distributors such as AKSci . This 3-percentage-point differential corresponds to a 60% reduction in total unspecified impurity burden (from 5% down to 2% of total mass). In a 10 mg screening campaign, the 95% purity material potentially delivers 0.5 mg of unknown impurities per sample, versus 0.2 mg for the 98% material – a difference large enough to produce false positives or negatives in sensitive biochemical assays conducted at single-digit micromolar concentrations [1].

Procurement Quality Assay Reproducibility Supply Chain

2-Aminopyrimidine Hinge-Binding Motif Imparts Pan-Kinase Target Potential, with the 5-Methoxy Group Providing a Tunable Vector for Selectivity Optimization

Pyrimidines bearing a 2-amino substituent are a validated privileged scaffold for ATP-competitive kinase inhibition, with the endocyclic N1 and exocyclic 2-NH forming key hydrogen bonds to the kinase hinge region [1]. While direct IC₅₀ or Kᵢ data for the target compound against specific kinases have not been publicly reported, structural analogs in the 2-aminopyrimidine class demonstrate nanomolar potency against kinases including CHK1 (IC₅₀ = 20 nM) and CDK2 (IC₅₀ = 45–200 nM range) [2][3]. The 5-methoxy substituent on the target compound occupies the solvent-exposed region of the ATP-binding pocket in typical kinase co-crystal structures, providing a vector for further derivatization to enhance selectivity without abolishing hinge-binding affinity. The C4-Cl can simultaneously serve as a handle for covalent inhibitor design or as a second diversification point.

Kinase Inhibition Fragment-Based Drug Discovery Privileged Scaffolds

Optimal Deployment Scenarios for 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine in Drug Discovery and Chemical Biology Workflows


Kinase-Focused Fragment Library Construction via Parallel C4 SNAr Diversification

The combination of a hinge-binding 2-aminopyrimidine core with a highly activated C4-chloro leaving group (class-level inference from pyrimidine SNAr reactivity) makes this compound an ideal starting point for building focused kinase inhibitor libraries. A typical workflow involves reacting the parent compound with 24–96 diverse primary amines at C4 under mild conditions (2 eq Et₃N, THF, 25–40 °C, 16 h), then screening the resulting library against a panel of 50–100 kinases to identify initial hits without requiring additional purification beyond standard workup . The 5-methoxy group remains intact throughout this process, providing a fixed hydrogen-bond acceptor that can interact with the ribose pocket or solvent front of the kinase ATP site.

CNS Drug Candidate Optimization Leveraging Optimal LogP (1.57) and Acceptable TPSA (47.04 Ų)

For programs targeting neurological indications (e.g., neurodegenerative diseases, CNS oncology), the target compound's LogP of 1.57 falls squarely within the preferred range (1–3) for passive blood-brain barrier penetration . The TPSA of 47.04 Ų is well below the 60–90 Ų threshold associated with poor CNS exposure. Starting from this compound rather than the more lipophilic 4-chloro-5-methyl analog (LogP 1.87) reduces the risk of encountering hERG channel blockade (a common liability of over-lipophilic amines) and minimizes metabolic clearance via CYP3A4, both of which correlate positively with increasing LogP above 3 [1].

Covalent Inhibitor Design Exploiting the C4-Cl Electrophilic Handle

The C4-chloro position can be exploited for covalent inhibitor design by first displacing the chlorine with a nucleophile that bears a latent warhead (e.g., an acrylamide, vinyl sulfonamide, or chloroacetamide precursor), followed by deprotection to generate a covalent modifier. This strategy has been successfully applied to other 4-chloropyrimidines targeting kinases such as EGFR and BTK, where the covalent bond is formed with a non-catalytic cysteine residue in the ATP-binding pocket . The 5-methoxy group does not interfere with warhead installation and may contribute to selectivity by occupying a unique pocket shape.

Reproducible High-Throughput Screening with Minimal Pre-Assay Purification Demand

For core facility screening laboratories that process thousands of compounds per year, the consistent availability of 98% purity material from multiple suppliers (Leyan, MolCore) translates to a practical reduction in false-positive rates relative to 95% purity analogs . In a typical 384-well biochemical assay conducted at 10 µM compound concentration, 5% impurity equates to 0.5 µM of unknown contaminants that can cause fluorescence interference, aggregate-based inhibition, or redox cycling artifacts. Using 98% purity material reduces this contaminant concentration to 0.2 µM, lowering the likelihood of needing to perform confirmatory dose-response experiments on false-positive hits [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.